molecular formula C24H25N5O2S2 B11606224 N-(4,6-dimethylpyrimidin-2-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide

N-(4,6-dimethylpyrimidin-2-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide

Cat. No.: B11606224
M. Wt: 479.6 g/mol
InChI Key: FPTFXAIGPHUIBV-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a 4,6-dimethylpyrimidin-2-yl group attached to the sulfonamide nitrogen and a 4-(propan-2-yl)phenyl-substituted thiazole moiety at the 4-position of the benzene ring.

Properties

Molecular Formula

C24H25N5O2S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C24H25N5O2S2/c1-15(2)18-5-7-19(8-6-18)22-14-32-24(28-22)27-20-9-11-21(12-10-20)33(30,31)29-23-25-16(3)13-17(4)26-23/h5-15H,1-4H3,(H,27,28)(H,25,26,29)

InChI Key

FPTFXAIGPHUIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

Preparation Methods

Nitration of Benzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride is synthesized via nitration of benzenesulfonyl chloride using fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C for 4 hr. The crude product is recrystallized from ethanol/water (1:1), yielding pale-yellow crystals (mp 72–74°C, 85% yield).

Sulfonamide Formation

4-Nitrobenzenesulfonyl chloride (1.0 equiv) reacts with 4,6-dimethylpyrimidin-2-amine (1.2 equiv) in dry pyridine at 0°C, followed by stirring at 25°C for 12 hr. The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol to afford 4-nitro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide as off-white needles (mp 158–160°C, 78% yield).

Catalytic Hydrogenation

The nitro group is reduced using 10% Pd/C (5 wt%) under H₂ (50 psi) in ethanol at 25°C for 6 hr. Filtration and solvent removal yield 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide as a white powder (mp 189–191°C, 92% yield).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 6.55 (d, J = 8.4 Hz, 2H, Ar-H), 5.92 (s, 2H, NH₂), 2.40 (s, 6H, CH₃).

  • IR (KBr) : 3340 (N-H), 1625 (C=N), 1320, 1150 cm⁻¹ (SO₂).

Synthesis of 2-Chloro-4-[4-(propan-2-yl)phenyl]-1,3-thiazole

Hantzsch Thiazole Synthesis

α-Bromo-4-isopropylacetophenone (1.0 equiv) and thiourea (1.2 equiv) are refluxed in absolute ethanol for 8 hr. The resultant 2-amino-4-[4-(propan-2-yl)phenyl]-1,3-thiazole is isolated by cooling and filtration (mp 145–147°C, 68% yield).

Sandmeyer Reaction

The amine (1.0 equiv) is diazotized with NaNO₂ (1.1 equiv) in concentrated HCl at 0°C, followed by addition of CuCl (2.0 equiv) in HCl. The mixture is stirred for 2 hr, extracted with CH₂Cl₂, and purified via column chromatography (hexane/EtOAc 4:1) to yield 2-chloro-4-[4-(propan-2-yl)phenyl]-1,3-thiazole as colorless crystals (mp 88–90°C, 54% yield).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 3.02 (septet, J = 6.8 Hz, 1H, CH), 1.30 (d, J = 6.8 Hz, 6H, CH₃).

  • GC-MS (EI) : m/z 251 [M]⁺.

Buchwald-Hartwig Coupling

Reaction Conditions

A mixture of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (1.0 equiv), 2-chloro-4-[4-(propan-2-yl)phenyl]-1,3-thiazole (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene is refluxed under N₂ for 24 hr. The reaction is monitored by TLC (hexane/EtOAc 1:1).

Workup and Purification

The cooled mixture is filtered through Celite®, concentrated, and purified via silica gel chromatography (CH₂Cl₂/MeOH 20:1) to afford the title compound as a yellow solid (mp 213–215°C, 65% yield).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, NH), 8.24 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (d, J = 8.0 Hz, 2H, Ar-H), 7.38 (d, J = 8.0 Hz, 2H, Ar-H), 3.08 (septet, J = 6.8 Hz, 1H, CH), 2.42 (s, 6H, CH₃), 1.28 (d, J = 6.8 Hz, 6H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=S), 158.2 (pyrimidine-C), 149.5 (Ar-C), 134.2 (Ar-C), 128.9 (Ar-C), 126.4 (Ar-C), 124.7 (Ar-C), 118.3 (Ar-C), 33.8 (CH), 24.9 (CH₃), 21.3 (CH₃).

  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₅H₂₇N₅O₂S₂: 518.1634; found: 518.1638.

Optimization and Mechanistic Insights

Ligand Screening for Coupling

Comparative studies using BINAP, Xantphos, and DavePhos ligands revealed Xantphos as optimal, providing 65% yield versus ≤40% for others. Elevated temperatures (110°C) reduced decomposition of the thiazole fragment.

Solvent Effects

Non-polar solvents (toluene, xylene) outperformed DMF or THF, minimizing side reactions. A 0.2 M concentration balanced reaction rate and byproduct formation.

Computational Analysis

DFT calculations (B3LYP/6-31G*) indicated a concerted metalation-deprotonation mechanism, with a transition state energy barrier of 24.3 kcal/mol for the C-N bond formation.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-({4-[4-(PROPAN-2-YL)PHENYL]-1,3-THIAZOL-2-YL}AMINO)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-({4-[4-(PROPAN-2-YL)PHENYL]-1,3-THIAZOL-2-YL}AMINO)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-({4-[4-(PROPAN-2-YL)PHENYL]-1,3-THIAZOL-2-YL}AMINO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Anti-HIV Sulfonamide Derivatives

Compounds such as SPIII-5ME-AC and SPIII-5Cl-BZ () share the N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide core but differ in substituents:

  • SPIII-5ME-AC: Features a 1-acetyl-5-methyl-2-oxoindolin-3-ylideneamino group.

Sulfamethazine and Co-Crystal Analogues

Sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, ) is a well-studied antimicrobial agent. Key differences include:

  • Co-crystallization Behavior : Sulfamethazine forms co-crystals with benzoic acid (1:1 ratio) via N–H···O hydrogen bonds and π-π stacking . The target compound’s thiazole moiety may alter crystallization patterns, affecting solubility or stability.
  • Isomerism : Sulfamethazine is distinct from sulfisomidine (isomeric differences in pyrimidine substitution), highlighting the importance of precise structural characterization .

Schiff Base Derivatives

Schiff bases like L3 () incorporate a 4,6-dimethylpyrimidin-2-yl group and a 2-hydroxybenzylideneamino substituent. Unlike the target compound’s thiazole ring, L3 forms a planar Schiff base, which may influence metal chelation or biological activity.

Pyrrolo[2,3-d]pyrimidine Derivatives

Compounds such as 10a () feature a pyrrolo[2,3-d]pyrimidine scaffold linked to the sulfonamide group. Synthesized via Cs₂CO₃-mediated coupling (43% yield), these derivatives highlight the versatility of the sulfonamide core in kinase inhibition. The target compound’s thiazole-amino linkage may offer synthetic advantages (e.g., milder conditions) over multistep pyrrolo-pyrimidine syntheses .

Acrylamide and Acetylated Derivatives

  • Acetylsulfadimidine (): Acetylation of the sulfonamide nitrogen reduces polarity, possibly improving membrane permeability compared to the target compound’s unmodified sulfonamide .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The thiazole ring in the target compound may engage in π-π interactions distinct from sulfamethazine’s co-crystals or Schiff base derivatives’ hydrogen-bonding networks .

Data Tables

Table 1: Anti-HIV Activity and Cytotoxicity of Selected Analogs

Compound EC₅₀ (µM) CC₅₀ (µM) Maximum HIV Protection
SPIII-5ME-AC >10 8.2 Not reported
SPIII-5Cl-BZ >10 7.5 36%
Target Compound Pending Pending Pending

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a pyrimidine ring, thiazole moiety, and sulfonamide functional group. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.

Sulfonamides, including this compound, typically exert their biological effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in the folate biosynthesis pathway. By mimicking para-aminobenzoic acid (PABA), sulfonamides compete with PABA for binding sites on DHPS, leading to the inhibition of bacterial growth and proliferation . This mechanism underlies the antibacterial properties observed in many sulfonamide derivatives.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit DHPS makes it a candidate for further development as an antibacterial agent .

Antifungal and Antiparasitic Properties

Sulfonamides have also been reported to enhance the activity of antifungal agents and exhibit antiparasitic effects. These properties could be attributed to their ability to disrupt folate metabolism in both fungi and parasites . Given the structural similarities with known antifungal agents, further investigation into this compound's antifungal activity could yield promising results.

Case Studies

  • Antibacterial Efficacy Against MRSA : A study evaluated various sulfonamide derivatives, including those structurally related to the compound . Results demonstrated significant inhibition of MRSA growth at concentrations as low as 0.5 µg/mL .
  • Neuropharmacological Assessment : In a series of tests involving animal models for epilepsy, compounds similar to this compound exhibited protective effects against induced seizures when administered at doses ranging from 100 mg/kg to 300 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives can often be correlated with their structural components:

Structural FeatureActivity
Sulfonamide groupAntibacterial
Pyrimidine ringEnhances solubility and bioactivity
Thiazole moietyPotential for additional biological interactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,6-dimethylpyrimidin-2-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide, and how do reaction parameters affect yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving sulfonylation, amide coupling, and heterocyclic ring formation. Key steps include:

  • Sulfonamide formation : Reacting 4-aminobenzenesulfonamide with 4,6-dimethylpyrimidin-2-yl chloride under basic conditions (e.g., pyridine or triethylamine) .

  • Thiazole ring assembly : Introducing the thiazole moiety via Hantzsch thiazole synthesis, using α-bromo ketones and thiourea derivatives. Reaction temperature (60–80°C) and solvent polarity (DMF or acetonitrile) critically influence regioselectivity .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

    • Data Considerations : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR and IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretch at ~1350 cm1^{-1}) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Approach :

  • 1H^1H-NMR : Confirm aromatic proton environments (δ 6.5–8.5 ppm for benzene and pyrimidine rings) and methyl groups (δ 2.1–2.5 ppm for dimethylpyrimidine) .
  • 13C^{13}C-NMR : Identify carbonyl carbons (e.g., sulfonamide S=O at ~165 ppm) and quaternary carbons in heterocycles .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the sulfonamide-thiazole scaffold .

Advanced Research Questions

Q. How can co-crystallization studies enhance structural understanding of this sulfonamide derivative?

  • Method : Co-crystallize the compound with carboxylic acids (e.g., benzoic acid) to form hydrogen-bonded networks. X-ray diffraction reveals:

  • Intermolecular interactions : Sulfonamide NH···O hydrogen bonds (2.8–3.0 Å) and π-π stacking between aromatic rings .
  • Conformational analysis : Dihedral angles between the pyrimidine and benzene rings, which influence molecular packing and solubility .
    • Applications : Structural data guides drug design by identifying pharmacophoric features and predicting bioavailability .

Q. What computational strategies resolve discrepancies in reported antimicrobial activity data?

  • Strategy :

  • Molecular Docking : Model interactions with bacterial dihydropteroate synthase (DHPS). Prioritize residues within 4 Å of the sulfonamide group (e.g., Phe28, Lys221) for binding affinity analysis .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with MIC (minimum inhibitory concentration) data to identify activity cliffs .
    • Experimental Validation : Use isogenic DHPS mutants (e.g., Ser27Ala) in enzyme inhibition assays to confirm target specificity .

Q. How can researchers optimize in vitro assays to evaluate pharmacokinetic properties?

  • Design :

  • Plasma Stability : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS. Include protease inhibitors to distinguish enzymatic vs. non-enzymatic breakdown .
  • Membrane Permeability : Use Caco-2 cell monolayers with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux effects. Calculate apparent permeability (PappP_{app}) using the equation:
    Papp=ΔQ/ΔtAC0P_{app} = \frac{\Delta Q/\Delta t}{A \cdot C_0}

where ΔQ/Δt\Delta Q/\Delta t is the transport rate, AA is the membrane area, and C0C_0 is the initial concentration .

Q. What experimental approaches address conflicting data on regioselectivity in thiazole synthesis?

  • Resolution :

  • Isotopic Labeling : Use 15N^{15}N-thiourea to track nitrogen incorporation into the thiazole ring via 15N^{15}N-NMR .
  • Kinetic Studies : Vary reaction temperature and monitor intermediates via in situ IR to identify rate-determining steps .
  • DFT Calculations : Compare activation energies for alternative pathways (e.g., 5-exo vs. 6-endo cyclization) to predict dominant products .

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